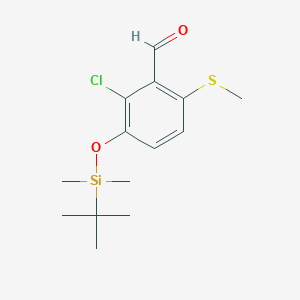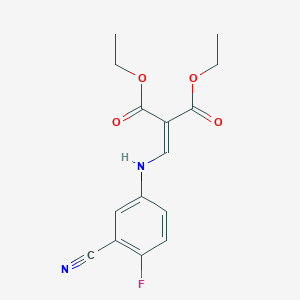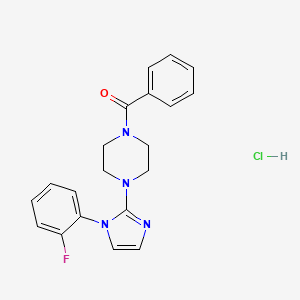![molecular formula C18H20N2O5 B2763897 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide CAS No. 2094480-56-3](/img/structure/B2763897.png)
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is a derivative of pyridine and is commonly referred to as FMMP.
Mechanism of Action
The mechanism of action of FMMP is not fully understood. However, it has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. FMMP has also been found to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, FMMP has been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
FMMP has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. FMMP has also been found to improve cognitive function and memory in animal models. Additionally, FMMP has been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
FMMP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been found to have low toxicity and good bioavailability. However, FMMP also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, FMMP can undergo rapid metabolism, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the study of FMMP. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential in treating other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, future studies can focus on optimizing the synthesis method of FMMP and improving its pharmacokinetic properties.
Conclusion
In conclusion, FMMP is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. FMMP has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMMP has been studied for its potential in treating cancer and autoimmune diseases. Further research is needed to fully understand the mechanism of action of FMMP and its potential in various applications.
Synthesis Methods
FMMP can be synthesized through a multi-step process. The first step involves the synthesis of 5-methoxypyridin-3-ylmethanol, which is then reacted with 4-formyl-2-methoxyphenol to form the intermediate product. This intermediate product is then reacted with N-(tert-butoxycarbonyl)-L-proline to obtain the final product, 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide.
Scientific Research Applications
FMMP has been extensively studied for its potential in various scientific research applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. FMMP has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMMP has been studied for its potential in treating cancer and autoimmune diseases.
properties
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-15-7-14(9-19-11-15)10-20-18(22)5-6-25-16-4-3-13(12-21)8-17(16)24-2/h3-4,7-9,11-12H,5-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFVJTBBJRPERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CNC(=O)CCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2763818.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)
![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)





![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)

